![molecular formula C24H26N2O3S2 B2456992 ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 671198-88-2](/img/structure/B2456992.png)

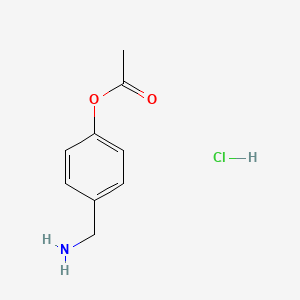

ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

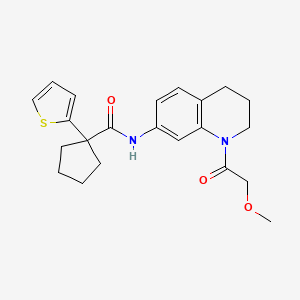

This compound is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound with a sulfur atom. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not detailed in the available literature.科学的研究の応用

Fluorescent Dipoles

Research by Smeyanov et al. (2017) details the preparation of 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, starting from 3-ethynylquinoline. The study explores their potential as mesomeric betaines in cross-conjugated systems, offering insights into their fluorescent properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Antimicrobial and Anticancer Activities

Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound showed potent cytotoxic activity against various cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis of Heterocycles

Mekheimer et al. (2005) focused on the synthesis of novel perianellated tetracyclic heteroaromatics, using ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate as a synthon. This research expands the library of heterocyclic compounds with potential applications in drug development and material science (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).

Organocatalyzed Synthesis

Abaee and Cheraghi (2013) reported a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene. This method demonstrates an efficient, environmentally friendly approach to synthesizing thiophene derivatives (Abaee & Cheraghi, 2013).

Antimicrobial Schiff Bases

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, examining their antimicrobial activity against various pathogenic strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

特性

IUPAC Name |

ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-3-29-24(28)22-17-10-5-4-6-12-19(17)31-23(22)26-20(27)14-30-21-13-15(2)16-9-7-8-11-18(16)25-21/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDNTMMIYKPKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)

![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2456928.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)